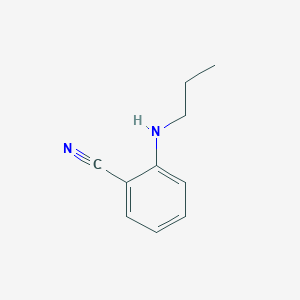

2-(Propylamino)benzonitrile

Overview

Description

2-(Propylamino)benzonitrile is a chemical compound that belongs to the class of benzonitriles. It is characterized by the presence of a propylamino group attached to the benzene ring, along with a nitrile group. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-(Propylamino)benzonitrile involves the Buchwald-Hartwig coupling reaction. The process typically includes the following steps :

Reactants: 2-bromobenzonitrile and propylamine.

Catalysts: Tris(dibenzylideneacetone)dipalladium(0) and 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP).

Base: Sodium tert-butoxide.

Solvent: Toluene.

Conditions: The reaction mixture is heated to 90°C for 24 hours under an inert atmosphere using the Schlenk technique.

The reaction yields this compound with a high purity of 95%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The amino group can be oxidized to form corresponding nitro compounds.

Common Reagents and Conditions

Substitution: Sodium cyanide for nucleophilic substitution.

Reduction: Lithium aluminum hydride for reducing the nitrile group.

Oxidation: Potassium permanganate for oxidizing the amino group.

Major Products

Reduction: Propylaminobenzylamine.

Oxidation: Propylaminonitrobenzene.

Scientific Research Applications

2-(Propylamino)benzonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

Biology: Studied for its potential biological activity and therapeutic applications.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Propylamino)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The propylamino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(Methylamino)benzonitrile

- 2-(Ethylamino)benzonitrile

- 2-(Butylamino)benzonitrile

Uniqueness

2-(Propylamino)benzonitrile is unique due to its specific propylamino group, which imparts distinct chemical and biological properties compared to its analogs. The length of the propyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets .

Biological Activity

2-(Propylamino)benzonitrile, a compound belonging to the class of benzonitriles, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been shown to exhibit:

- Receptor Binding : It acts as an agonist for specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic processes within cells.

- Formation of Schiff Bases : The benzene ring can form Schiff bases with amines, potentially enhancing its biological efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. A notable case study involved its application against human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The compound showed a dose-dependent inhibition of cell proliferation, indicating potential as a chemotherapeutic agent.

Case Studies

- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated that treatment with the compound significantly reduced neuronal death and improved cognitive function as assessed by behavioral tests.

- Inflammation Modulation : Another research focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity profiles in animal models. Further investigations are warranted to establish comprehensive safety data.

Properties

IUPAC Name |

2-(propylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIOPQYCYPGLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447574 | |

| Record name | 2-(Propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74396-53-5 | |

| Record name | 2-(Propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.